![molecular formula C16H13N3O3 B14381227 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one CAS No. 88538-52-7](/img/structure/B14381227.png)
1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and methylation reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common synthetic routes include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid to form the benzimidazole core.
Nitration: Introduction of the nitro group at the 5-position.
Methylation: Addition of a methyl group at the 2-position.
Chemical Reactions Analysis
1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring allows for various substitution reactions, leading to the formation of diverse derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. Major products formed from these reactions include amino derivatives and substituted benzimidazoles.
Scientific Research Applications
1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one has been explored for its potential in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro group undergoes reduction, leading to the formation of reactive intermediates that can interact with cellular components. The benzimidazole core can inhibit various enzymes and disrupt cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one
- CAS Number : 88538-51-6
- Molecular Formula : C₁₅H₁₁N₃O₃
- Molecular Weight : 281.27 g/mol
Structural Features: The compound consists of a benzimidazole core substituted with a methyl group at position 2 and a nitro group at position 3. A phenyl ring attached at position 1 of the benzimidazole is further substituted with an acetyl group (ethanone) at the meta position (position 3) .
Applications :
Primarily used as a laboratory chemical and intermediate in the synthesis of pharmaceuticals or agrochemicals .
Hazards :
Classified under GHS as:
- Acute toxicity (Oral, Category 4) : H302
- Skin irritation (Category 2) : H315
- Eye irritation (Category 2A) : H319
- Respiratory tract irritation (Category 3) : H335 .
Synthesis :
While direct synthesis details are unavailable in the provided evidence, analogous benzimidazole derivatives are synthesized via condensation of o-phenylenediamine with carbonyl compounds, followed by nitration and alkylation steps .
Substituent Effects on Physicochemical Properties
Table 1: Comparative Analysis of Benzimidazole and Related Derivatives
Key Observations :
- Methyl Substitution : The 2-methyl group on the benzimidazole may sterically hinder interactions, differentiating reactivity from unsubstituted analogs .
Crystallographic and Computational Insights
- While crystallographic data for the target compound is absent, programs like SHELXL () and WinGX () are widely used for refining similar small-molecule structures, suggesting comparable crystallinity and packing motifs .
- DFT studies on sulfoximidoyl ethanones () provide methodologies for modeling the target compound’s electronic structure and reaction pathways .
Biological Activity
The compound 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one , also known by its chemical formula C16H13N3O3, is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2-methyl-5-nitrobenzimidazole with appropriate phenylacetone derivatives. The general synthetic route can be summarized as follows:
- Starting Materials : 2-Methyl-5-nitrobenzimidazole and phenylacetone.
- Reaction Conditions : The reaction is usually performed under reflux conditions in a suitable solvent (e.g., ethanol or acetonitrile).
- Purification : The product is purified using recrystallization or chromatography techniques.
Anticancer Properties
Recent studies have demonstrated that benzimidazole derivatives, including this compound, exhibit significant anticancer activity. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MKN-45 gastric adenocarcinoma cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like Paclitaxel .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It has been observed to inhibit key enzymes involved in cancer cell proliferation, such as FGFR1 with an IC50 value of 15 nM, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, several studies have indicated that benzimidazole derivatives possess antimicrobial activity. The compound has shown effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial potential.
Case Study 1: Anticancer Activity Evaluation
A study conducted by Li et al. explored the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models with minimal toxicity observed in normal tissues .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship of benzimidazole derivatives revealed that modifications at specific positions significantly enhance their biological activity. Substituents at the 2 and 5 positions of the benzimidazole ring were found to be crucial for anticancer efficacy .
Properties
CAS No. |
88538-52-7 |
---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-[3-(2-methyl-5-nitrobenzimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H13N3O3/c1-10(20)12-4-3-5-13(8-12)18-11(2)17-15-9-14(19(21)22)6-7-16(15)18/h3-9H,1-2H3 |
InChI Key |
SOIKQWGQXGLIMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC(=C3)C(=O)C)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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